molecular formula C13H16N5O13P2-3 B1262385 3-ADP-glycerate(3-)

3-ADP-glycerate(3-)

Cat. No. B1262385
M. Wt: 512.24 g/mol
InChI Key: APVQTUURIRQYIT-NRJACJQQSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

3-ADP-glycerate(3-) is trianion of 3-ADP-glyceric acid arising from deprotonation of phosphate and carboxy groups;  major species at pH 7.3. It is a hydroxy monocarboxylic acid anion and an organophosphate oxoanion. It is a conjugate base of a 3-ADP-glyceric acid.

Scientific Research Applications

Enzymatic Mechanism and Allosteric Regulation

Studies have elucidated the kinetic mechanisms and regulatory properties of ADP-glucose pyrophosphorylase, an enzyme crucial in starch biosynthesis. Notably, 3-phosphoglycerate (3-PGA), a derivative of 3-ADP-glycerate, acts as a significant allosteric activator. The presence of 3-PGA affects the enzyme's interaction with substrates and products, demonstrating a complex regulation involving sequential binding and release mechanisms. These findings highlight the intricate control of carbohydrate metabolism at the enzymatic level (Boehlein et al., 2009).

Gene Expression and Sugar Regulation

Further insights into the role of 3-ADP-glycerate derivatives come from the study of Arabidopsis thaliana ADP-glucose pyrophosphorylase genes. The regulation of these genes, crucial in starch biosynthesis, is influenced by sugar levels and involves 3-phosphoglycerate as a key regulatory molecule. This research delineates the differential expression patterns of these genes in various plant tissues, underlining the nuanced control mechanisms in plant carbohydrate metabolism (Crevillén et al., 2005).

Redox-Dependent Regulation

A study on the potato tuber ADP-glucose pyrophosphorylase revealed that 3-phosphoglycerate plays a pivotal role in the redox-dependent regulation of the enzyme, affecting its activation by thioredoxin. This finding expands our understanding of the regulatory mechanisms in starch biosynthesis, showing how redox state and metabolic activators like 3-phosphoglycerate interplay to modulate enzyme activity (Ballicora et al., 2000).

Protein Engineering and Enzyme Function

Research involving domain swapping between cyanobacterial and plant subunit ADP-glucose pyrophosphorylases has provided insights into the enzyme's functional domains and their interactions. These studies, focusing on the role of 3-phosphoglycerate and other regulatory molecules, contribute to our understanding of enzyme function and offer potential pathways for protein engineering to modify enzyme activity and regulation (Iglesias et al., 2006).

properties

Product Name

3-ADP-glycerate(3-)

Molecular Formula

C13H16N5O13P2-3

Molecular Weight

512.24 g/mol

IUPAC Name

3-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-2-hydroxypropanoate

InChI

InChI=1S/C13H19N5O13P2/c14-10-7-11(16-3-15-10)18(4-17-7)12-9(21)8(20)6(30-12)2-29-33(26,27)31-32(24,25)28-1-5(19)13(22)23/h3-6,8-9,12,19-21H,1-2H2,(H,22,23)(H,24,25)(H,26,27)(H2,14,15,16)/p-3/t5?,6-,8-,9-,12-/m1/s1

InChI Key

APVQTUURIRQYIT-NRJACJQQSA-K

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OCC(C(=O)[O-])O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC(C(=O)[O-])O)O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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